molecular formula C6H2ClF4N B2390240 4-Chloro-2,3,5,6-tetrafluoroaniline CAS No. 4218-94-4

4-Chloro-2,3,5,6-tetrafluoroaniline

Cat. No.: B2390240
CAS No.: 4218-94-4
M. Wt: 199.53
InChI Key: KNRIBPGPMVZBDZ-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2ClF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3,5,6-tetrafluoroaniline can be synthesized through the reaction of chloropentafluorobenzene with ammonia. This reaction typically occurs in the presence of a catalyst, such as copper (I) salt, which facilitates the substitution of fluorine atoms with an amino group . The reaction conditions generally involve heating the reactants in a suitable solvent under controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include ammonia, amines, and other nucleophiles. Conditions typically involve heating in a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-2,3,5,6-tetrafluoroaniline .

Scientific Research Applications

4-Chloro-2,3,5,6-tetrafluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound’s chlorine or fluorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIBPGPMVZBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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